Dehydrovomifoliol

説明

Dehydrovomifoliol is a naturally occurring compound belonging to the class of terpenoids. It is typically found in certain plants, such as those in the Polygonaceae family and Artemisia species. This compound is known for its crystalline form, ranging from pale yellow to colorless. This compound has garnered attention due to its various pharmacological activities, including antibacterial, anti-inflammatory, and antioxidant properties .

準備方法

Synthetic Routes and Reaction Conditions: Dehydrovomifoliol can be synthesized through bioassay-guided isolation from plants like Artemisia frigida. The process involves several steps:

Extraction: Plant material is subjected to solvent extraction using dichloromethane.

Fractionation: The extract is then fractionated using chromatographic techniques.

Isolation: this compound is isolated from the active fractions through further chromatographic separation.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources. The process involves:

Selection of Plant Material: Choosing plants with high this compound content.

Extraction: Using solvents like dichloromethane to extract the compound.

Purification: Employing chromatographic methods to purify the compound to the desired purity level.

化学反応の分析

Types of Reactions: Dehydrovomifoliol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms.

Substitution: It can participate in substitution reactions, where functional groups are replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Conditions vary depending on the substituent being introduced.

Major Products Formed:

Oxidation: Oxidized derivatives with altered functional groups.

Reduction: Reduced forms with different hydrogenation levels.

Substitution: Substituted derivatives with new functional groups.

科学的研究の応用

Therapeutic Potential in Nonalcoholic Fatty Liver Disease (NAFLD)

Recent studies have highlighted the efficacy of dehydrovomifoliol in alleviating NAFLD. A comprehensive study utilized pharmacophore modeling and molecular docking to elucidate its mechanism of action. The research identified seven target genes associated with NAFLD treatment, including E2F1 , MERTK , and VEGFA . The findings suggest that this compound may regulate fat metabolism through the AKT/mTOR signaling pathway , positioning it as a candidate for novel drug development against NAFLD .

Effects on Lipid Metabolism

This compound has demonstrated significant effects on lipid accumulation in HepG2 cells, a model for human liver cells. In vitro experiments revealed that treatment with this compound reduced the expression of lipogenic genes while enhancing the transcription of genes involved in fatty acid oxidation, such as PPARα and FGF21 . This indicates its potential role in maintaining lipid homeostasis and suggests broader implications for managing metabolic disorders related to lipid metabolism .

Mechanistic Insights into Lipid-Lowering Effects

The compound's lipid-lowering effects were further investigated through gene expression analysis. This compound administration led to decreased mRNA levels of key lipogenesis regulators like SREBP1 , while promoting the expression of genes associated with lipolysis and fatty acid oxidation. These results underscore its multifaceted role in lipid metabolism, making it a promising candidate for further exploration in metabolic disease therapies .

Bioinformatics and Molecular Docking Studies

The integration of bioinformatics approaches has enhanced the understanding of this compound's interactions at the molecular level. By constructing protein-protein interaction networks and performing GO and KEGG enrichment analyses, researchers have identified critical pathways influenced by this compound, facilitating the identification of potential therapeutic targets for diseases like NAFLD .

Case Studies and Research Findings

作用機序

Dehydrovomifoliol exerts its effects primarily through the activation of the PPARα–FGF21 pathway. This pathway plays a crucial role in lipid metabolism. This compound decreases the expression of genes related to lipogenesis (SREBP1, ACC, and FASN) and increases the expression of genes involved in fatty acid oxidation (PPARα, ACOX1, and FGF21). This modulation helps in reducing lipid accumulation in liver cells .

類似化合物との比較

Vomifoliol: Another terpenoid with similar structural features but different pharmacological activities.

Abscisic Acid: A plant hormone with structural similarities but distinct biological functions.

Zeaxanthin: A carotenoid with antioxidant properties, sharing some structural motifs with dehydrovomifoliol.

Uniqueness: this compound stands out due to its specific activation of the PPARα–FGF21 pathway, making it particularly effective in modulating lipid metabolism and offering potential therapeutic benefits for conditions like non-alcoholic fatty liver disease .

生物活性

Dehydrovomifoliol, a compound derived from various plant sources, has garnered attention for its diverse biological activities. Recent studies have highlighted its potential in areas such as lipid metabolism regulation, anti-inflammatory effects, and phytotoxicity. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Sources

This compound is a norisoprenoid compound typically isolated from plants like Dregea volubilis and Nitraria sibirica. Its structure features a carbon skeleton that allows for various interactions with biological targets, contributing to its pharmacological properties.

1. Lipid Metabolism Regulation

Recent studies have demonstrated that this compound plays a significant role in lipid metabolism. For instance, a study by Wang et al. (2021) showed that this compound significantly alleviated oleic acid-induced lipid accumulation in HepG2 cells. The compound was found to:

- Suppress lipogenesis : It reduced the expression of genes involved in fatty acid synthesis, such as SREBP1, ACC, and FASN.

- Enhance fatty acid oxidation : It increased the transcription of genes like PPARα and FGF21, which are crucial for lipid catabolism .

This dual action suggests that this compound could be beneficial in managing conditions like nonalcoholic fatty liver disease (NAFLD) by modulating metabolic pathways associated with lipid homeostasis.

2. Anti-inflammatory Effects

This compound has shown potential anti-inflammatory properties. In vitro studies indicate that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and signaling molecules. This activity may contribute to its therapeutic effects in various inflammatory diseases .

3. Phytotoxicity

The compound also exhibits phytotoxic effects against certain plant species. Research indicates that this compound inhibits the growth of Italian ryegrass and cress at specific concentrations:

| Plant Species | I50 Value (mM) - Shoots | I50 Value (mM) - Roots |

|---|---|---|

| Italian Ryegrass | 4.60 | 3.59 |

| Cress | 3.79 | 3.24 |

These findings suggest that this compound could be utilized as a natural herbicide or growth inhibitor in agricultural settings .

Mechanistic Insights

The mechanisms underlying the biological activities of this compound have been explored through molecular docking studies and bioinformatics analyses. For instance, the interaction between this compound and PPARα suggests that it may enhance the receptor's activity through hydrogen bonding with specific amino acids, leading to improved lipid metabolism outcomes .

Case Study: Anti-NAFLD Mechanism

A study focused on NAFLD revealed that this compound targets several key genes involved in fat metabolism, including E2F1 and MERTK. The pharmacophore model developed indicated that these interactions could be pivotal for drug development aimed at treating NAFLD .

Case Study: Phytotoxicity Assessment

In another investigation assessing the phytotoxic effects of this compound, researchers found significant root and shoot growth inhibition in cress and Italian ryegrass at varying concentrations. This study provided insights into the potential use of this compound as a natural herbicide .

特性

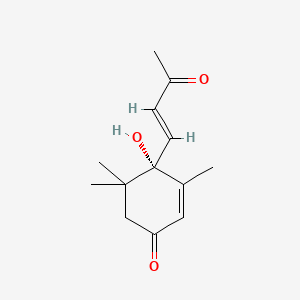

IUPAC Name |

(4S)-4-hydroxy-3,5,5-trimethyl-4-[(E)-3-oxobut-1-enyl]cyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,16H,8H2,1-4H3/b6-5+/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJRYPZMXNLLZFH-URWSZGRFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15764-81-5, 39763-33-2 | |

| Record name | Dehydrovomifoliol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015764815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydrovomifoliol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039763332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEHYDROVOMIFOLIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J9E6P8K84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。